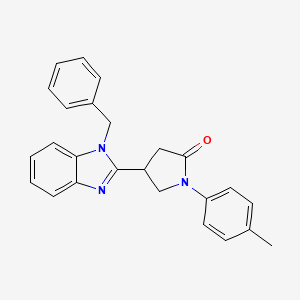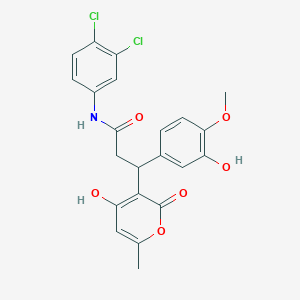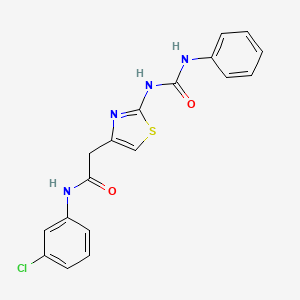
4-(1-benzyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazoles and pyrrolidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodiazole Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the Benzyl Group: Benzylation of the benzodiazole ring can be done using benzyl halides in the presence of a base.
Formation of the Pyrrolidinone Ring: This step may involve the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.
Coupling of the Benzodiazole and Pyrrolidinone Moieties: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions could target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles (NH3, OH-) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce dihydrobenzodiazole compounds.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzodiazole and pyrrolidinone moieties.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE would depend on its specific interactions with biological targets. It may involve:
Molecular Targets: Binding to specific receptors or enzymes.
Pathways Involved: Modulation of signaling pathways, such as those involving neurotransmitters or hormones.
類似化合物との比較
Similar Compounds
Benzodiazole Derivatives: Compounds like diazepam and clonazepam, which are known for their anxiolytic and anticonvulsant properties.
Pyrrolidinone Derivatives: Compounds like piracetam, which is used as a nootropic agent.
Uniqueness
4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE is unique due to its specific combination of benzodiazole and pyrrolidinone moieties, which may confer distinct biological activities and therapeutic potential.
特性
分子式 |
C25H23N3O |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
4-(1-benzylbenzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H23N3O/c1-18-11-13-21(14-12-18)27-17-20(15-24(27)29)25-26-22-9-5-6-10-23(22)28(25)16-19-7-3-2-4-8-19/h2-14,20H,15-17H2,1H3 |
InChIキー |
QGGOWZMSWQXNGN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 7-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B11038527.png)
![4-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11038528.png)
![Ethyl 5-{3-[(3,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11038531.png)
![3-(4-benzhydrylpiperazino)-1-[2-(phenylsulfanyl)phenyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B11038547.png)
![2-(2-chloro-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11038552.png)
![Ethyl 2-methyl-6-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11038558.png)
![5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one](/img/structure/B11038559.png)



![3-Hydroxy-4-(4-methoxy-phenyl)-1-(1-methyl-butyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-one](/img/structure/B11038600.png)
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B11038607.png)

![2-[3-chloro-4-(trifluoromethyl)phenyl]-4,4,6,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11038618.png)
